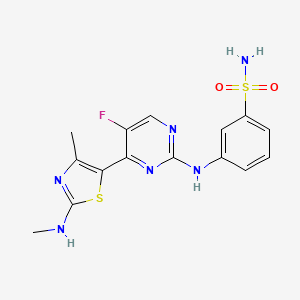
Debio-1452-NH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Debio-1452-NH3 is a novel potent inhibitor of the enoyl-acyl carrier protein reductase FabI, reducing bacterial burden in mice and rescuing mice from lethal infections with clinical isolates of Acinetobacter baumannii, Klebsiella pneumoniae and E. coli.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Development
Debio-1452-NH3, also known as AFN-1252, is an investigational FabI inhibitor showing potent activity against Staphylococcus aureus. It's particularly notable for its selective antibacterial activity against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA). This makes it a promising candidate in the treatment of infections caused by these bacteria. It is being developed as both an oral and intravenous formulation, targeting the staphylococcal enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis in bacteria (Ross, Flamm, & Jones, 2015).
Redesign for Gram-negative Pathogens
Recent research has explored redesigning Debio-1452 to target Gram-negative pathogens. Using a web application named eNTRyway, which predicts compound accumulation in Escherichia coli, researchers have been able to modify Debio-1452 into versions that are effective against high-priority Gram-negative pathogens. This redesign includes the lead compound Debio-1452-NH3, which maintains its mechanism as a potent inhibitor of the FabI enzyme. This development is significant for addressing the public health challenge of Gram-negative bacterial infections (Parker et al., 2019).
Minimizing Microbiome Disturbance
Debio-1452 has been shown to minimize disturbance to the microbiome compared to broad-spectrum antibiotics. This pathogen-selective approach to antibiotic development is crucial for maintaining the balance of the gut microbiome, a key factor in overall health. Studies have demonstrated that while broad-spectrum antibiotics can significantly disrupt gut bacterial abundance and composition, treatment with Debio 1452 results in minimal disturbance. This feature positions Debio 1452 as a more targeted and potentially safer alternative in antibiotic therapy (Yao et al., 2016).
Eigenschaften
Molekularformel |
C22H23ClN4O3 |
|---|---|
Molekulargewicht |
426.901 |
IUPAC-Name |
(E)-6-(3-(Methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-aminium chloride |
InChI |
InChI=1S/C22H22N4O3.ClH/c1-13-16-5-3-4-6-18(16)29-19(13)12-26(2)20(27)8-7-14-9-15-10-17(23)22(28)25-21(15)24-11-14;/h3-9,11,17H,10,12,23H2,1-2H3,(H,24,25,28);1H/b8-7+; |
InChI-Schlüssel |
LSZRWQBFJNNCHB-USRGLUTNSA-N |
SMILES |
[NH3+]C1C(NC2=NC=C(/C=C/C(N(C)CC3=C(C)C4=CC=CC=C4O3)=O)C=C2C1)=O.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Debio-1452-NH3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



